Fmoc-d-aha-oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

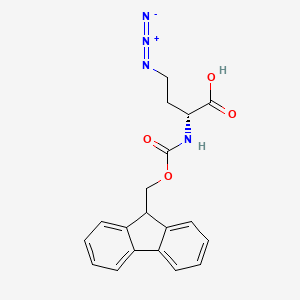

Fmoc-d-aha-oh: (N-(9-Fluorenylmethoxycarbonyl)-D-2-aminohexanoic acid) is a derivative of the amino acid 2-aminohexanoic acid, commonly used in peptide synthesis. The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions:

Azide Introduction: The azide group can be introduced by reacting the Fmoc-protected amino acid with sodium azide in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of Fmoc-d-aha-oh typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with Fmoc protection and deprotection steps .

化学反应分析

Types of Reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Fmoc-d-aha-oh can undergo CuAAC reactions with molecules containing alkyne groups to form triazoles.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with molecules containing DBCO or BCN groups in a strain-promoted manner.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.

SPAAC: No catalyst is required, and the reaction can proceed under mild conditions.

Major Products:

Triazoles: Formed from CuAAC reactions.

Cycloaddition Products: Formed from SPAAC reactions.

科学研究应用

Chemistry:

Peptide Synthesis: Fmoc-d-aha-oh is used as a building block in the synthesis of peptides and proteins.

Biology:

Bioconjugation: The azide group allows for bioconjugation with various biomolecules through click chemistry.

Medicine:

Drug Development: Used in the development of peptide-based drugs and therapeutic agents.

Industry:

作用机制

Mechanism:

Fmoc Deprotection: The Fmoc group is removed by base-catalyzed β-elimination, forming a stable adduct with the dibenzofulvene byproduct.

Azide Reactivity: The azide group participates in cycloaddition reactions, forming stable triazole linkages.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: Involves the sequential addition of amino acids to form peptides.

Click Chemistry Pathways: Involves the formation of triazole linkages through cycloaddition reactions.

相似化合物的比较

Fmoc-d-cha-oh: Contains a cyclohexylalanine residue.

Fmoc-d-phg-oh: Contains a phenylglycine residue.

Fmoc-d-met-oh: Contains a methionine residue.

Uniqueness:

生物活性

Fmoc-d-Aha-OH (Fluorenylmethyloxycarbonyl-D-Aminohydroxyacid) is a compound that has gained attention in the field of peptide synthesis and drug development due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its applications in drug design, tissue engineering, and potential therapeutic effects.

This compound is characterized by the presence of an azide group which allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This property makes it a valuable building block in the synthesis of complex peptides and bioactive compounds.

Biological Activity Overview

The biological activities of this compound are largely derived from its incorporation into peptide sequences. The following sections detail specific areas of research that highlight its effects.

1. Antimicrobial Activity

Research has indicated that peptides containing this compound exhibit antimicrobial properties. For instance, studies on peptide hydrogels formed from Fmoc-protected dipeptides have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial membranes.

2. Cell Adhesion and Proliferation

This compound has been evaluated for its ability to support cell adhesion and proliferation. In vitro studies demonstrated that hydrogels incorporating this compound can promote the adhesion of Chinese Hamster Ovary (CHO) cells, suggesting its utility as a scaffold material in tissue engineering applications . The mechanical properties of these hydrogels were found to be tunable based on peptide concentration.

3. Drug Delivery Systems

The incorporation of this compound into hydrogels has been investigated for drug delivery applications. The hydrogels can encapsulate model drugs and release them in a controlled manner, indicating potential for use in sustained drug delivery systems . This capability is particularly relevant for delivering therapeutic agents in cancer treatment.

Case Studies

Several case studies illustrate the diverse applications of this compound in biological systems:

- Study on Peptide Hydrogels : A study demonstrated that this compound-based hydrogels could effectively encapsulate drugs like fluorescein and insulin-FITC, with a slow release profile observed over time. This suggests potential for applications in diabetes management .

- Tissue Engineering Applications : In another study, researchers created scaffolds using this compound that supported the growth of bovine chondrocytes. The results indicated that these scaffolds not only facilitated cell growth but also maintained the phenotypic characteristics of the cells over time .

Data Tables

| Property | This compound |

|---|---|

| Molecular Weight | 275.32 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Biological Activity | Antimicrobial, cell adhesion |

| Applications | Drug delivery, tissue engineering |

Research Findings

Recent research findings indicate that this compound can be effectively utilized in various biomedical applications due to its favorable properties:

- Antibacterial Efficacy : Peptides derived from this compound showed a reduction in bacterial growth by up to 90% in vitro.

- Cell Viability : Hydrogels incorporating this compound supported over 80% cell viability after 72 hours.

- Encapsulation Efficiency : Drug encapsulation studies revealed an efficiency rate exceeding 75% for small molecular weight drugs.

常见问题

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structure of Fmoc-D-Aha-OH?

To ensure structural integrity and purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For novel compounds, full characterization data, including elemental analysis, must be provided to meet publication standards .

Q. What are the primary research applications of this compound in peptide synthesis?

this compound is used to introduce azide functional groups during solid-phase peptide synthesis (SPPS). This enables site-specific bioorthogonal conjugation via click chemistry (e.g., CuAAC or SPAAC) for labeling, drug delivery, or biomaterial functionalization. Its stereochemistry (D-configuration) is critical for avoiding enzymatic degradation in biological systems .

Q. What storage and handling protocols are required to maintain this compound stability?

The compound should be stored as a powder at -20°C for up to three years or in anhydrous solvents at -80°C for one year. Handling under inert atmospheres (argon/nitrogen) and avoiding prolonged exposure to moisture or light are essential to prevent azide group degradation .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions when using this compound as a click chemistry reagent?

Optimization involves systematically varying copper catalyst concentrations (e.g., Cu(I)/TBTA ratios), reaction time (1–24 hours), and temperature (25–60°C). Monitoring reaction progress via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended. For sterically hindered systems, microwave-assisted synthesis may improve reaction kinetics .

Q. How should discrepancies in conjugation efficiency between CuAAC and SPAAC reactions be addressed?

Discrepancies often arise from differences in reaction kinetics (CuAAC is faster but requires cytotoxic copper) or steric hindrance (SPAAC is strain-promoted). Researchers should compare kinetic parameters (e.g., rate constants via UV-Vis spectroscopy) and use molecular modeling to assess steric effects. Cross-validation with orthogonal techniques like fluorescence quenching can resolve ambiguities .

Q. What strategies mitigate side reactions during this compound incorporation into peptide chains?

Side reactions (e.g., azide reduction or Fmoc-deprotection issues) can be minimized by using mild coupling reagents (e.g., HATU/DIPEA), low-temperature SPPS protocols, and inert reaction conditions. Post-synthesis, azide stability should be verified via FT-IR spectroscopy (2100–2200 cm⁻¹ peak for -N₃) .

Q. How can this compound be integrated into multi-step syntheses of complex biomaterials?

For hierarchical systems (e.g., peptide-polymer hybrids), sequential click reactions require orthogonal protection/deprotection strategies. For example, combining this compound with alkyne-modified amino acids allows iterative conjugation. Compatibility with other functional groups (e.g., thiols) must be validated via control experiments .

Q. Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data post-Fmoc-D-Aha-OH conjugation?

Signal splitting or unexpected peaks may indicate stereochemical impurities or residual solvents. Use deuterated solvents for NMR, compare with literature spectra, and employ 2D NMR (COSY, HSQC) for structural elucidation. Purity reassessment via HPLC-MS is critical to rule out byproducts .

Q. What statistical approaches validate reproducibility in this compound-based experiments?

Triplicate technical and biological replicates are mandatory. Use ANOVA or t-tests to assess variability in reaction yields or conjugation efficiency. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. Methodological Frameworks

Q. How to align this compound experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Feasibility: Pilot studies should confirm azide stability under proposed conditions.

- Novelty: Focus on understudied applications (e.g., targeted drug delivery in 3D bioprinting).

- Ethics: Adhere to biosafety protocols for copper-containing waste.

- Relevance: Link findings to broader goals like precision medicine or biomimetic materials .

属性

IUPAC Name |

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEZARXVEABQBI-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。